Structural Differentiation: Unique Oxolanyl-Pyrazole Conformation vs. Standard NPP1 Inhibitor Scaffolds
The N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl] substituent of CAS 1797090-69-7 is structurally distinct from the N-benzyl and N-cyclohexylmethyl moieties found in potent, published NPP1 inhibitors like compound 3d and 3n [1]. While 3d and 3n show low nanomolar inhibitory activity (IC50 values: 0.812 ± 0.071 µM and 0.731 ± 0.013 µM, respectively), the specific IC50 for CAS 1797090-69-7 on NPP1 is not publicly reported [1]. The differentiation is at the level of the chemical scaffold, where the oxolan-pyrazole combination introduces a conformationally restricted heterocycle that is absent in the comparators. This difference is hypothesized to alter the binding mode and selectivity profile, though quantitative activity data for this compound are currently unavailable.
| Evidence Dimension | N-Substituent Chemical Structure |
|---|---|
| Target Compound Data | 1-(oxolan-3-yl)-1H-pyrazol-4-yl |
| Comparator Or Baseline | Comparators: Compound 3d (N-(2-fluoro-5-methylbenzyl)) and 3n (N-(cyclohexylmethyl)) [1]; General Markush formula in EP3241554A1 includes tetrahydrofuranyl [2]. |
| Quantified Difference | Structural; no quantitative potency data is available for the target compound to calculate a potency difference. |
| Conditions | Structural comparison based on published literature and patent documents. |
Why This Matters
For scientists procuring a specific chemical probe, the unique 3D structure dictates its potential interactions, making it a non-substitutable tool even before its full biological profile is characterized.
- [1] Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors: In silico molecular docking, molecular dynamics simulations and density field theory (DFT) studies. Results in Chemistry, 2025, 17, 102556. View Source
- [2] EP 3 241 554 A1. QUINOLINE-8-SULFONAMIDE DERIVATES HAVING AN ANTICANCER ACTIVITY. European Patent Application, 2017. View Source
